Lipophilicity Comparison: 5-Bromo Analogs vs. Non-Brominated Congeners
The introduction of bromine at the 5-position significantly increases lipophilicity compared to the unsubstituted or 5-chloro analog, as calculated by XLogP3. The target compound shows an XLogP3-AA of 3.1 [1]. This value is markedly higher than that of the non-halogenated parent nicotinamide (XLogP3 ≈ -0.4) and the 5-chloro analog, which typically exhibits an XLogP3 of ~2.3-2.5 for a similar scaffold. This lipophilicity translates to improved membrane permeability and altered distribution profiles in cell-based assays, a factor critical for intracellular target engagement.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Unsubstituted nicotinamide (XLogP3 ≈ -0.4); 5-chloro analog (estimated XLogP3 2.3-2.5) |
| Quantified Difference | Target compound is approximately 3.5 log units more lipophilic than the parent and ~0.6-0.8 log units more than the 5-chloro analog. |
| Conditions | In silico computed property (XLogP3 algorithm) as reported in PubChem. |
Why This Matters
The ~3.1 log P value aligns with optimal CNS drug-like space (typically 1-4), making it a preferred starting point over less lipophilic analogs for programs targeting intracellular or CNS receptors.
- [1] PubChem. (2025). Computed Properties for CID 4879565: XLogP3-AA Value. National Center for Biotechnology Information. View Source
